molecular formula C16H15N5O3S2 B11271137 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)acetamide

2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)acetamide

Cat. No.: B11271137
M. Wt: 389.5 g/mol
InChI Key: HGDGXWQMOBRAPT-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)acetamide is a complex organic compound that features multiple heterocyclic structures, including indole, imidazole, and thiazole rings These structural elements are significant in medicinal chemistry due to their presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Sulfonyl Intermediate: This step involves the sulfonylation of 2,3-dihydro-1H-indole using a sulfonyl chloride reagent under basic conditions.

    Imidazole Ring Formation: The sulfonylated indole is then reacted with an imidazole derivative, often under acidic or neutral conditions, to form the imidazole ring.

    Thiazole Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structural motifs are found in many natural products and pharmaceuticals. It can be used in the design of new drugs, particularly those targeting enzymes or receptors associated with the indole, imidazole, and thiazole rings.

Medicine

In medicine, derivatives of this compound may exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the indole, imidazole, and thiazole rings. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)acetamide
  • 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)propionamide
  • 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H15N5O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)imidazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H15N5O3S2/c22-14(19-16-17-6-8-25-16)9-20-10-15(18-11-20)26(23,24)21-7-5-12-3-1-2-4-13(12)21/h1-4,6,8,10-11H,5,7,9H2,(H,17,19,22)

InChI Key

HGDGXWQMOBRAPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CN(C=N3)CC(=O)NC4=NC=CS4

Origin of Product

United States

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